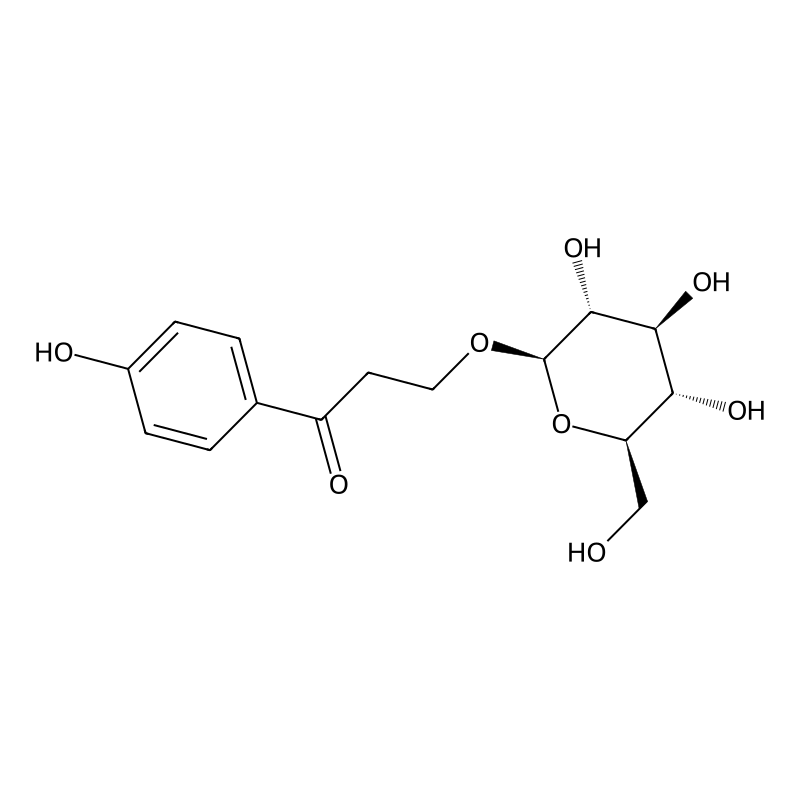1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Description
3-(4-hydroxyphenyl)-3-oxopropyl beta-D-glucopyranoside is a beta-D-glucoside.
1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one is a complex organic compound that features a phenolic moiety and a sugar-like structure. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry. The presence of multiple hydroxyl groups suggests it may exhibit strong hydrogen bonding capabilities, which can influence its solubility and reactivity.
- Oxidation: Hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
- Reduction: The compound may be reduced to yield alcohols or other reduced forms.
- Substitution Reactions: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
The biological activity of 1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one is primarily attributed to its phenolic structure. Compounds with similar structures have been reported to exhibit:
- Antioxidant Activity: Due to the presence of multiple hydroxyl groups that can scavenge free radicals.
- Anti-inflammatory Properties: Potentially modulating inflammatory pathways.
- Antimicrobial Effects: Some studies suggest that phenolic compounds possess antimicrobial properties.
The synthesis of this compound can be approached through several methods:
- Glycosylation Reactions: This involves the coupling of a phenolic precursor with a sugar derivative under acidic or enzymatic conditions.
- Chemical Modifications: Starting from naturally occurring flavonoids or phenolic compounds, various functional groups can be introduced through selective reactions.
For example, the glycosylation might utilize a glycosyl donor such as glucose in the presence of an acid catalyst.
1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one has potential applications in:
- Pharmaceuticals: As a lead compound for developing new drugs due to its biological activities.
- Nutraceuticals: Its antioxidant properties may be beneficial in dietary supplements.
- Cosmetics: Utilized for its skin-protective effects against oxidative stress.
Interaction studies involving this compound may focus on:
- Protein Binding Affinity: Understanding how well it binds to target proteins can elucidate its mechanism of action.
- Synergistic Effects with Other Compounds: Investigating how it interacts with other bioactive compounds may enhance its efficacy.
Such studies are crucial for determining the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rhamnocitrin 3-glucoside | Flavonoid glycoside with a rhamnose sugar unit | Exhibits distinct biological activities as an antioxidant |
| Quercetin 3-glucoside | Contains a quercetin backbone with glucoside linkage | Known for anti-inflammatory and anti-cancer properties |
| Kaempferol 3-glucoside | Similar flavonoid structure with glucoside attachment | Demonstrates neuroprotective effects |
These compounds are unique due to their specific glycosylation patterns and biological activities. The presence of different sugar units or additional functional groups contributes to their distinct pharmacological profiles.








